

Avadomide Hydrochloride: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avadomide Hydrochloride

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Introduction

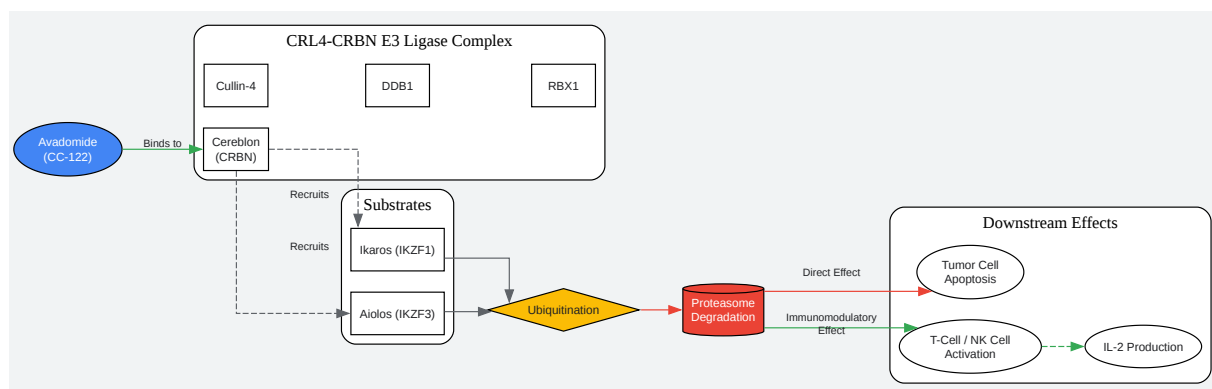
Avadomide (CC-122), a novel, orally active small molecule, represents a significant advancement in the class of therapeutics known as Cereblon E3 Ligase Modulators (CELMoDs). Developed by Celgene (now part of Bristol-Myers Squibb), **avadomide hydrochloride** is a non-phthalimide analog of thalidomide designed for greater potency and a distinct biological activity profile.^{[1][2]} It exerts a dual mechanism of action, comprising direct anti-proliferative effects on malignant cells and potent immunomodulatory activities, making it a promising agent for various hematologic malignancies and solid tumors.^{[3][4]} This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of **avadomide hydrochloride**.

Core Discovery and Mechanism of Action

Avadomide was identified as a pleiotropic pathway modifier that targets cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4^{CRBN}) complex.^[5] Unlike conventional enzyme inhibitors, avadomide acts as a "molecular glue," inducing a conformational change in CRBN that promotes the recruitment of novel protein substrates for ubiquitination and subsequent proteasomal degradation.^{[4][5]}

The primary neosubstrates targeted by the avadomide-CRL4^{CRBN} complex are the hematopoietic zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).^{[3][6][7]} These proteins are critical transcriptional repressors in lymphoid cell development and function.^{[6][8]} The degradation of Ikaros and Aiolos leads to two key downstream effects:

- **Direct Cell-Autonomous Antitumor Activity:** In malignant B-cells, such as those in Diffuse Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the de-repression of interferon (IFN)-stimulated genes.[5][6] This results in increased apoptosis and decreased proliferation of the cancer cells.[3][9] Notably, avadomide has demonstrated activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL, distinguishing it from earlier immunomodulatory drugs like lenalidomide, which shows preferential activity in the ABC subtype.[3][7]
- **Immunomodulatory Effects:** In T-cells, the degradation of Aiolos derepresses the promoter for Interleukin-2 (IL-2), leading to enhanced IL-2 production.[4][6][8] This, in turn, provides a costimulatory signal for T-cell and Natural Killer (NK) cell activation and proliferation, augmenting the body's anti-tumor immune response.[3][6][8]



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Caption: Avadomide binds to CRBN, inducing degradation of Ikaros/Aiolos.

Preclinical and Clinical Development

Avadomide hydrochloride's development has progressed through rigorous preclinical and clinical evaluation, focusing on safety, pharmacokinetics, pharmacodynamics, and efficacy.

Pharmacokinetics

The pharmacokinetic profile of avadomide was initially characterized in a first-in-human Phase I study (NCT01421524). Following a single oral dose in healthy subjects, the drug was absorbed with a consistent terminal half-life.

Table 1: Single-Dose Pharmacokinetics in Healthy Adults

Formulation	Dose	C _{max} (ng/mL)	AUC _∞ (h·µg/L)	T _{1/2} (hours)
Avadomide HCl	3 mg	61.92	666.34	9.28
Formulated Capsule	3 mg	83.96	774.86	8.39

Data from the CC-122-ST-001 study.[\[3\]](#)

Phase I Clinical Development

The foundational clinical trial for avadomide was the NCT01421524 study, a multi-center, open-label, Phase I dose-escalation trial in patients with advanced solid tumors, Non-Hodgkin Lymphoma (NHL), and multiple myeloma.[\[4\]](#)[\[10\]](#)

Experimental Protocol: Phase I Dose-Escalation (NCT01421524)

- **Study Design:** A standard 3+3 dose-escalation design was used across seven cohorts, with doses ranging from 0.5 mg to 3.5 mg.[\[4\]](#)[\[10\]](#) Avadomide was administered orally once daily in continuous 28-day cycles.[\[10\]](#)
- **Primary Objectives:** To determine the dose-limiting toxicities (DLTs), non-tolerated dose (NTD), maximum tolerated dose (MTD), and the recommended Phase II dose (RP2D).[\[4\]](#)[\[10\]](#)

- **Patient Eligibility:** Patients aged ≥ 18 years with histologically confirmed advanced malignancies unresponsive to standard therapies, adequate organ function, and an ECOG performance status of ≤ 2 were eligible.[3]
- **Assessments:** Safety was assessed by monitoring treatment-emergent adverse events (TEAEs). Tumor assessments were performed at screening and during even-numbered cycles.[4] Pharmacodynamic assessments included measuring Aiolos and Ikaros levels in peripheral blood samples at specified time points post-dosing.[3][10]

Key Findings from Phase I Studies

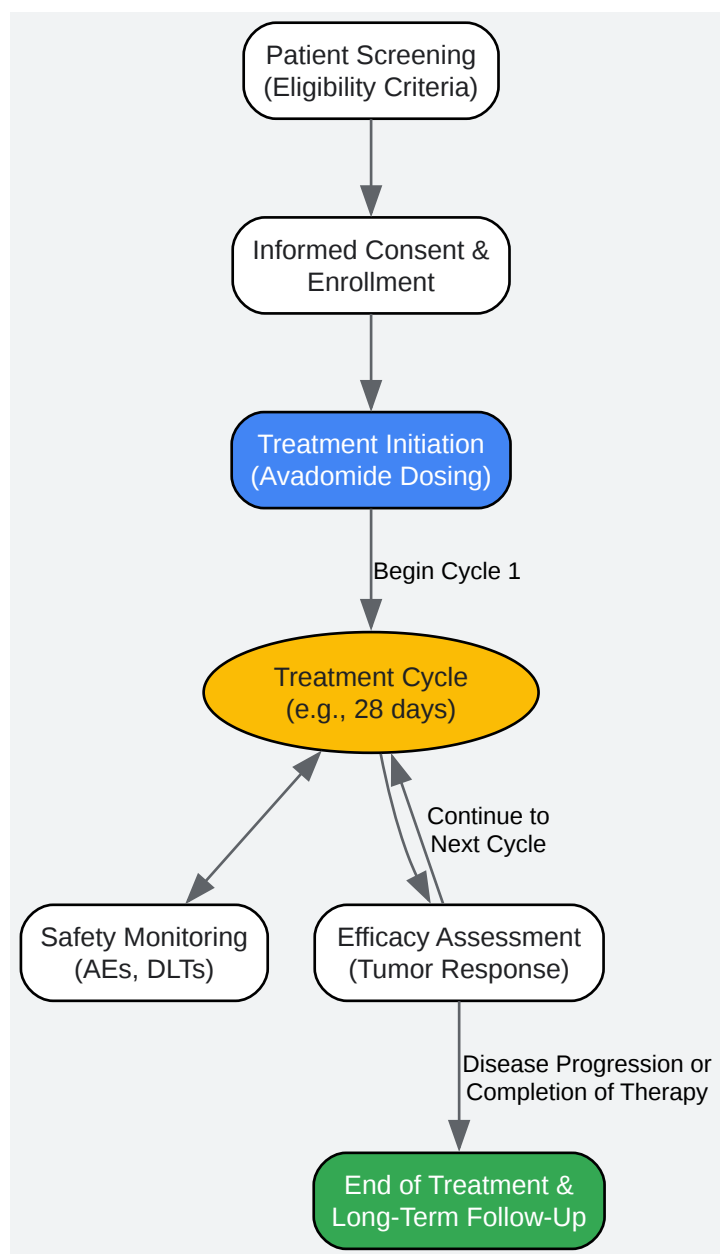
The MTD was established at 3.0 mg daily on a continuous schedule.[4][10] The 3.5 mg dose was identified as the NTD due to the occurrence of DLTs in two patients.[4][10]

Table 2: Key Safety and Efficacy from Phase I (NCT01421524)

Parameter	Result
MTD	3.0 mg daily
NTD	3.5 mg daily
Common TEAEs ($\geq 15\%$)	Fatigue, Neutropenia, Diarrhea[10]
Grade ≥ 3 TEAEs	Occurred in 41% of patients[10]

| Objective Responses (NHL) | 3 of 5 patients (1 Complete Response, 2 Partial Responses)[10]
|

A key challenge that emerged was neutropenia.[3] To mitigate this, intermittent dosing schedules (e.g., 5 days on, 2 days off) were explored in subsequent studies, which improved the drug's tolerability.[3][7][11]



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Caption: A simplified workflow for a Phase I clinical trial.

Pharmacodynamic Analysis

Pharmacodynamic studies confirmed the mechanism of action in humans. Analysis of peripheral blood samples from patients in the Phase I trial showed a dose-dependent reduction in Aiolos levels in both CD19+ B cells and CD3+ T cells just 5 hours after the first dose.[3][10]

This degradation of target proteins serves as a robust biomarker for avadomide's biological activity.[\[5\]](#)

Table 3: Pharmacodynamic Effects of Avadomide (C1D1)

Cell Type	Biomarker	Median Reduction from Predose
CD19+ B Cells	Aiolos	59%
CD3+ T Cells	Aiolos	45%

Data from analysis of peripheral blood samples 5 hours post-dose.[\[3\]](#)

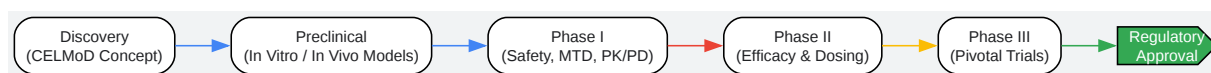
Phase Ib/II Combination Studies

Based on its promising monotherapy activity and immunomodulatory mechanism, avadomide was advanced into combination trials, most notably with the anti-CD20 antibody rituximab for R/R DLBCL and Follicular Lymphoma (FL) in the CC-122-DLBCL-001 study (NCT02031419).[\[7\]](#)[\[12\]](#)

Experimental Protocol: Phase Ib Dose-Expansion (NCT02031419)

- Study Design: A multi-center, open-label, dose-expansion study.[\[7\]](#)
- Treatment Regimen: Patients received avadomide 3 mg orally on a 5 days on/2 days off schedule combined with rituximab (375 mg/m²) administered on Day 8 of Cycle 1, Day 1 of Cycles 2-6, and then every third cycle.[\[7\]](#)
- Primary Endpoints: Safety and tolerability of the combination.[\[7\]](#)
- Secondary Endpoints: Preliminary efficacy, including Overall Response Rate (ORR).[\[7\]](#)

The combination of avadomide and rituximab was found to be well-tolerated and demonstrated promising preliminary antitumor activity.[\[7\]](#)[\[12\]](#) This supported the continued development of avadomide in combination regimens. As of late 2024, **avadomide hydrochloride** is in Phase II clinical development for DLBCL.[\[1\]](#)



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Caption: The typical drug discovery and development pipeline.

Conclusion

Avadomide hydrochloride is a potent, second-generation CELMoD that leverages the targeted degradation of Ikaros and Aiolos to exert both direct antitumor and immunomodulatory effects. Its discovery and development have been guided by a strong understanding of its molecular mechanism, with pharmacodynamic markers confirming target engagement in early clinical trials. Phase I studies established a manageable safety profile and recommended dose, while later-phase trials are exploring its efficacy in combination therapies for hematologic malignancies. Avadomide stands as a prime example of the potential of induced protein degradation as a therapeutic strategy in oncology.

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- To cite this document: BenchChem. [Avadomide Hydrochloride: A Technical Guide to Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605696#avadomide-hydrochloride-discovery-and-development]

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